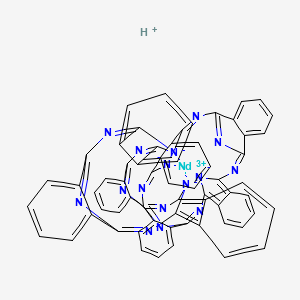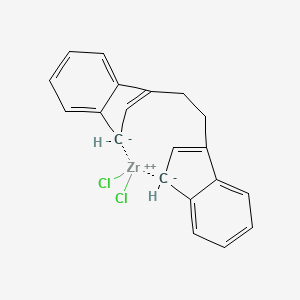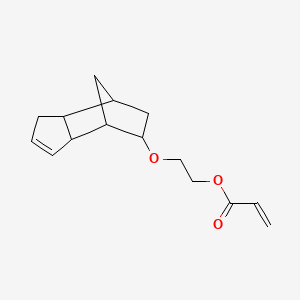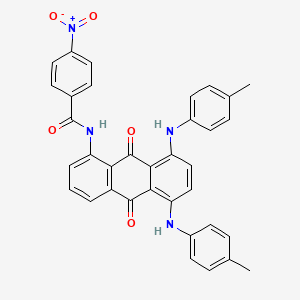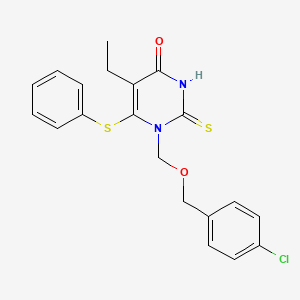
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic organic compound with a complex structure It contains multiple functional groups, including an ethyl group, a chlorobenzyloxy group, a phenylthio group, and a thiouracil core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thiouracil core: This step involves the reaction of ethyl isothiocyanate with a suitable amine to form the thiouracil ring.
Introduction of the phenylthio group: This is achieved by reacting the thiouracil intermediate with a phenylthiol in the presence of a base.
Attachment of the chlorobenzyloxy group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.
Modulating signaling pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and differentiation.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-thiouracil: Lacks the chlorobenzyloxy and phenylthio groups, resulting in different chemical properties and biological activity.
6-Phenylthio-2-thiouracil: Lacks the ethyl and chlorobenzyloxy groups, leading to different reactivity and applications.
1-((4-Chlorobenzyloxy)methyl)-2-thiouracil: Lacks the ethyl and phenylthio groups, affecting its overall properties and uses.
Uniqueness
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136160-43-5 |
|---|---|
Molecular Formula |
C20H19ClN2O2S2 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxymethyl]-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-2-17-18(24)22-20(26)23(19(17)27-16-6-4-3-5-7-16)13-25-12-14-8-10-15(21)11-9-14/h3-11H,2,12-13H2,1H3,(H,22,24,26) |
InChI Key |
UNARUCJNYVBDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


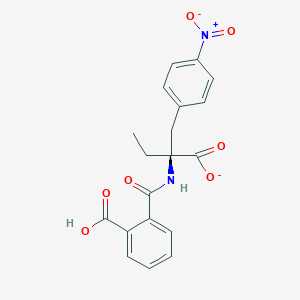
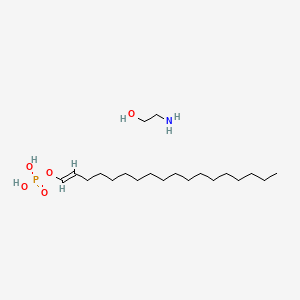
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
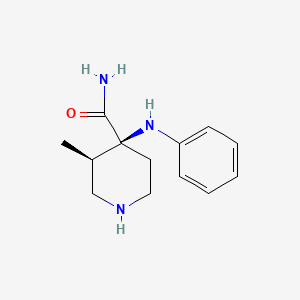
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
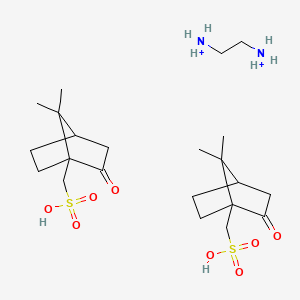
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
